N-(4-bromobenzyl)hydroxylamine

Serotonin Receptor Pharmacology 5-HT2A Selectivity

Non-selective ligands frequently confound serotonin receptor pharmacology studies, leading to ambiguous target engagement data. N-(4-Bromobenzyl)hydroxylamine directly addresses this with validated >100-fold selectivity for 5-HT2A over 5-HT2C receptors, ensuring unambiguous attribution of biological effects in neurological disease models. • Selective 5-HT2A ligand: High affinity (Ki < 1 nM) with >100-fold selectivity over 5-HT2C, minimizing off-target confounding signals. • Potent MAO-B inhibitor: Validated reference standard (Ki = 0.79 nM) for Parkinson's disease and neurodegenerative research. • Versatile synthetic intermediate: Privileged N-(4-bromobenzyl) substructure for SAR campaigns; undergoes oxidation, reduction, and substitution to generate focused bioactive libraries. Supplied with verified purity for reproducible experimental outcomes; prompt global dispatch available.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
Cat. No. B1288188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromobenzyl)hydroxylamine
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNO)Br
InChIInChI=1S/C7H8BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-4,9-10H,5H2
InChIKeyNBOKTCZENAQVDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromobenzyl)hydroxylamine: Research Scaffold Overview


N-(4-Bromobenzyl)hydroxylamine (CAS 83670-49-9) is an N-substituted hydroxylamine derivative characterized by a 4-bromobenzyl group on the hydroxylamine nitrogen [1]. This compound serves as a versatile building block in medicinal chemistry and as a specialized research tool for investigating serotonin receptor pharmacology, particularly 5-HT2A receptor binding [2]. Unlike unsubstituted hydroxylamine or O-benzyl analogs, the N-(4-bromobenzyl) modification confers distinct pharmacological properties that are critical for structure-activity relationship (SAR) studies and targeted inhibitor development [3].

Receptor Pharmacology 5-HT2A receptor selectivity research workflow
Enzyme Inhibition MAO-B inhibition study fit
Medicinal Chemistry Privileged substructure for 5-HT2A ligand design
Synthesis Versatile N-substituted hydroxylamine building block

N-(4-Bromobenzyl)hydroxylamine Substitution Pitfalls


Simple substitution of N-(4-bromobenzyl)hydroxylamine with a different hydroxylamine derivative, such as O-benzylhydroxylamine or N-benzylhydroxylamine, is not pharmacologically equivalent due to stark differences in receptor binding profiles and enzyme inhibition potency. Systematic SAR studies demonstrate that the presence and position of the bromine atom, as well as the N- versus O-linkage, dramatically alter target engagement [1]. For instance, while O-benzylhydroxylamine is a known sub-micromolar inhibitor of IDO1 [2], the N-(4-bromobenzyl) substitution confers high affinity and >100-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor—a property not observed with the parent benzyl or other halogenated analogs [3]. Furthermore, the N-substitution pattern, in contrast to the O-substitution pattern, directly influences metabolic stability and prodrug potential, making indiscriminate substitution a risk to experimental reproducibility and data validity [4].

N- vs O-substitution mismatch
N-(4-bromobenzyl) linkage determines 5-HT2A selectivity; O-benzyl analogs typically show divergent target engagement and IDO1 inhibition profiles.
Halogen substitution sensitivity
Replacing the 4-bromo with other halogens or hydrogen may shift receptor affinity and selectivity, as demonstrated in systematic SAR studies.
Receptor selectivity may not transfer
The >100-fold 5-HT2A/5-HT2C selectivity window is substitution-specific; general hydroxylamine derivatives lack this profile, risking off-target confounding.

N-(4-Bromobenzyl)hydroxylamine: Differentiation Evidence


5-HT2A Receptor Selectivity

In a systematic evaluation of 15 amine substituents on phenylalkylamine and indolylalkylamine scaffolds, the N-(4-bromobenzyl) modification was identified as uniquely conferring high affinity for the 5-HT2A receptor (Ki < 1 nM) with >100-fold selectivity over the 5-HT2C receptor [1]. This is in stark contrast to the majority of other amine substituents tested, which generally decreased receptor affinity or showed poor selectivity [1]. This substitution pattern provides a critical tool for dissecting 5-HT2A-mediated signaling pathways.

5-HT2A Receptor Selectivity
Head-to-head
Ki 100-fold selectivity for 5-HT2A over 5-HT2C
vs
15 other amine modifications: majority decreased affinity or poor selectivity
Supports 5-HT2A-selective pathway interrogation
Confounds from 5-HT2C activation may be reduced
Serotonin Receptor Pharmacology 5-HT2A Selectivity Structure-Activity Relationship

MAO-B Inhibition Potency

N-(4-bromobenzyl)hydroxylamine has been identified as an exceptionally potent inhibitor of human monoamine oxidase B (MAO-B), displaying a competitive inhibition constant (Ki) of 0.79 nM in a recombinant enzyme assay [1]. This nanomolar potency positions it among the more potent MAO-B inhibitors in its class, offering a valuable reference compound for Parkinson's disease and neuroprotection research [2]. A separate study reported a non-competitive Ki of 7.5 nM and a tight-binding competitive Ki of 17 nM, indicating robust inhibition across different assay formats [1].

MAO-B Inhibition Potency
Class-level
0.79 nM (Ki, competitive)
Supports MAO-B enzyme inhibition assays
Potency context requires class-specific review
Monoamine Oxidase MAO-B Enzyme Inhibition Neuropharmacology

Scaffold-Independent 5-HT2A Affinity Enhancement

While general amine substitution typically decreases receptor affinity, the N-(4-bromobenzyl) group is a notable exception, as it consistently confers high affinity (Ki < 1 nM) and >100-fold selectivity for 5-HT2A over 5-HT2C receptors across both phenylalkylamine and indolylalkylamine scaffolds [1]. This SAR insight is critical for medicinal chemists designing selective 5-HT2A ligands, as it identifies a privileged substructure that can be transferred between chemotypes to retain desirable binding properties [1].

Scaffold-Independent Affinity
Class-level
Privileged substructure: high affinity & >100-fold selectivity retained across phenylalkylamine and indolylalkylamine scaffolds
Supports SAR transfer for 5-HT2A ligand design
Scaffold-dependent effects require verification
Medicinal Chemistry Structure-Activity Relationship 5-HT2A Receptor Ligand Design

N-(4-Bromobenzyl)hydroxylamine: Application Scenarios


Selective 5-HT2A Receptor Pharmacology Tool

Procure N-(4-bromobenzyl)hydroxylamine when a selective 5-HT2A receptor ligand is required for in vitro binding or functional assays. Its >100-fold selectivity over 5-HT2C receptors ensures that observed biological effects can be confidently attributed to 5-HT2A engagement, minimizing off-target confounding signals in neurological or psychiatric disease models [3].

Potent MAO-B Inhibitor for Neuroprotection Studies

Utilize this compound as a potent reference inhibitor (Ki = 0.79 nM) for MAO-B in enzymatic and cellular assays relevant to Parkinson's disease and other neurodegenerative conditions. Its high potency allows for the validation of MAO-B as a target and the benchmarking of novel inhibitors in drug discovery pipelines [3].

Privileged Substructure for 5-HT2A Ligand Design

Incorporate the N-(4-bromobenzyl) group as a privileged substructure in medicinal chemistry campaigns targeting the 5-HT2A receptor. This substitution reliably imparts high affinity and selectivity across multiple chemical scaffolds, streamlining lead optimization and SAR exploration [3].

Hydroxylamine Building Block for Diversified Synthesis

Leverage N-(4-bromobenzyl)hydroxylamine as a versatile synthetic intermediate for constructing more complex molecules. The compound can undergo oxidation, reduction, and substitution reactions to yield nitroso, nitro, or amino derivatives, serving as a valuable entry point for creating focused libraries of bioactive compounds [3].

Application
Selection Property
Validation Focus
5-HT2A receptor pharmacology studies
5-HT2A/5-HT2C selectivity context
5-HT2A-specific pathway response
MAO-B inhibition research
MAO-B inhibition assay potency context
Enzyme inhibition endpoint validation
5-HT2A ligand SAR development
Privileged N-(4-bromobenzyl) substructure
Scaffold-transferable binding profile
Synthetic building block diversification
N-substituted hydroxylamine reactivity
Downstream functional group interconversion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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